molecular formula C8H12N2S B3011444 n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea CAS No. 660817-37-8

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

Cat. No. B3011444
CAS RN: 660817-37-8
M. Wt: 168.26
InChI Key: LBGARRDHDRSGJO-UHFFFAOYSA-N
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Description

The compound “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” is a unique chemical with the linear formula C21H22N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The SMILES string representation of the molecule is O=C(NCC1C(C=C2)CC2C1)N(C3=CC=CC=C3)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” are not well-documented. The compound has a molecular formula of C21H22N2O and a CAS Number of 4114-76-5 .

Scientific Research Applications

1. Organic Synthesis and Derivative Formation

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea and its derivatives have shown significant reactivity, making them useful in organic synthesis. For instance, N-Amino-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide has been utilized in oxidative aminoaziridination reactions, demonstrating its reactivity towards alkenes with electron-withdrawing groups and providing access to stable derivatives of N-aminoaziridine (Zibinsky et al., 2008). Additionally, the compound's ability to react with N-(2,3-epoxypropyl)arenesulfonamides to form amino alcohols with a norbornene fragment and a sulfonamide group has been explored, further showcasing its potential in synthetic chemistry (Kas’yan et al., 2009).

2. Photoreactive Polymer Development

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives have been used in the creation of photoreactive polymers. For instance, Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrated significant changes in its refractive index under UV irradiation due to the photo-Fries rearrangement. This property makes it suitable for optical applications such as waveguiding. Additionally, the photogeneration of aminoketone groups enhanced the chemical reactivity of the polymer, opening avenues for surface functionalization and photolithographic techniques (Griesser et al., 2009).

3. Catalytic Applications and Polymerization Processes

The reactivity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives has also been harnessed in catalytic applications. For example, the insertion of various norbornene derivatives into the palladium−methyl bond was explored, proving relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGARRDHDRSGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

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